4-(Cyclopropylmethoxy)phenol

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

4-(Cyclopropylmethoxy)phenol is the key phenol ether for betaxolol synthesis. Its cyclopropylmethyl group provides logP 2.2–2.5 and conformational constraint essential for receptor selectivity and metabolic stability. The 297 °C boiling point enables high-temperature transformations (e.g., Friedel-Crafts) impossible for volatile analogs. In kinase inhibitor programs, it delivers a proven logP window for permeability-solubility balance. Procure ≥95% pure material for reproducible SAR and scalable synthesis.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 63659-24-5
Cat. No. B3021601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethoxy)phenol
CAS63659-24-5
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=C(C=C2)O
InChIInChI=1S/C10H12O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2
InChIKeyQEFZFASAZLTLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropylmethoxy)phenol (CAS 63659-24-5): Physicochemical Properties and Sourcing Baseline for Chemical Procurement


4-(Cyclopropylmethoxy)phenol (C₁₀H₁₂O₂, MW 164.20) is a para-substituted phenol ether featuring a cyclopropylmethyl substituent . This structural motif imparts distinctive physicochemical properties that differentiate it from linear alkyl ether analogs in chemical synthesis and pharmaceutical intermediate applications. The compound is commercially available at ≥95% purity from multiple specialty chemical suppliers, with recommended storage at ambient temperature in cool, dry conditions . Its molecular architecture provides a balance of hydrophobicity (XLogP 2.2–2.55) [1] and polar surface area (29.5 Ų) [2] that is strategically leveraged in medicinal chemistry programs, particularly as a key intermediate in the synthesis of beta-adrenergic receptor antagonists and related pharmacophores .

Why 4-(Cyclopropylmethoxy)phenol Cannot Be Replaced by Simple Alkyl Ether Analogs in Critical Synthetic Applications


Substituting 4-(cyclopropylmethoxy)phenol with a linear alkyl ether analog (e.g., 4-methoxyphenol, 4-ethoxyphenol, or 4-propoxyphenol) introduces measurable and functionally consequential changes in lipophilicity, steric profile, and metabolic stability that can derail downstream synthetic outcomes [1]. The cyclopropylmethyl moiety provides a unique combination of hydrophobic bulk (XLogP ~2.2–2.5) [2] and restricted conformational flexibility that cannot be replicated by linear chains, which typically exhibit systematically different logP values and metabolic liabilities . Even positional isomers (e.g., 3-(cyclopropylmethoxy)phenol) display divergent biological activity profiles and synthetic utility . These differences are not theoretical; they manifest in validated synthetic protocols where the cyclopropylmethyl group is essential for achieving target product selectivity and yield, as demonstrated in the production of betaxolol and related beta-blockers [3].

Quantitative Differentiation of 4-(Cyclopropylmethoxy)phenol: Head-to-Head Physicochemical and Safety Data vs. Alkyl Ether Analogs


Lipophilicity (LogP) Comparison: Cyclopropylmethyl vs. Linear Alkyl Ethers

4-(Cyclopropylmethoxy)phenol exhibits a measured/calculated logP of 2.2–2.55, which is significantly higher than the 4-methoxy analog (logP ~1.5) and lower than the 4-butoxy analog (logP ~3.0) [1]. This intermediate lipophilicity, provided by the cyclopropylmethyl group, optimizes the balance between membrane permeability and aqueous solubility, a critical parameter in drug design . Direct comparison with 3-(cyclopropylmethoxy)phenol (reported logP 1.8) highlights the impact of substitution position on partition behavior.

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Boiling Point and Thermal Stability Profile of 4-(Cyclopropylmethoxy)phenol

The boiling point of 4-(cyclopropylmethoxy)phenol is reported as 297.0±13.0 °C at 760 mmHg , which is substantially higher than the 4-methoxy analog (243 °C) [1] and lower than the 4-butoxy analog (278.0±13.0 °C) . This elevated boiling point compared to the methoxy derivative reflects stronger intermolecular interactions due to increased molecular mass and polar surface area, while the cyclopropyl group's steric bulk prevents the excessive boiling point elevation seen with longer linear chains.

Process Chemistry Thermal Stability Distillation Purity

Density Comparison: Cyclopropylmethyl vs. Linear Alkyl Chain Phenol Ethers

The predicted density of 4-(cyclopropylmethoxy)phenol is 1.2±0.1 g/cm³ , which is intermediate between the density of 4-methoxyphenol (1.55 g/cm³ measured) [1] and 4-butoxyphenol (1.0500 g/cm³) [2]. The lower density compared to the methoxy analog is attributed to the bulky cyclopropylmethyl group disrupting crystal packing efficiency, while it remains denser than the butoxy analog due to the more compact nature of the cyclopropyl ring versus a flexible four-carbon chain.

Formulation Science Material Density Crystallinity

Acute Toxicity and Hazard Classification of 4-(Cyclopropylmethoxy)phenol

4-(Cyclopropylmethoxy)phenol is classified under CLP criteria as Acute Toxicity Category 4 (H302: Harmful if swallowed) and carries the GHS07 warning pictogram [1]. This hazard profile is consistent with other para-substituted phenol ethers but may differ quantitatively in oral LD50 values compared to 4-methoxyphenol (LD50 oral-rat: 1600 mg/kg) [2] and 4-ethoxyphenol (LD50 oral-rat: >2000 mg/kg) [3]. The specific cyclopropylmethyl substituent may alter metabolic activation pathways and toxicity outcomes.

Occupational Safety Regulatory Compliance Hazard Assessment

Validated Application Scenarios for 4-(Cyclopropylmethoxy)phenol Based on Quantitative Differentiation Evidence


Synthesis of Beta-Adrenergic Receptor Antagonists (e.g., Betaxolol)

4-(Cyclopropylmethoxy)phenol serves as a critical precursor in the multi-step synthesis of betaxolol hydrochloride, a selective beta-1 adrenergic antagonist used clinically for hypertension and glaucoma . The cyclopropylmethyl group is essential for achieving the desired receptor selectivity and pharmacokinetic profile of the final drug substance. Substituting a linear alkyl chain (e.g., ethoxy or propoxy) would alter logP and metabolic stability, potentially compromising therapeutic efficacy. The intermediate lipophilicity (logP 2.2–2.55) of this compound is specifically matched to the betaxolol pharmacophore .

Medicinal Chemistry Optimization of Kinase Inhibitor Scaffolds

In kinase inhibitor development, the cyclopropylmethyl ether moiety is employed to modulate lipophilicity and reduce off-target binding. 4-(Cyclopropylmethoxy)phenol provides a logP window (2.2–2.5) that is often optimal for balancing cellular permeability and aqueous solubility in lead optimization . The rigid cyclopropyl ring imparts conformational constraint that can enhance target selectivity compared to flexible alkyl chains . Procurement of this specific intermediate ensures consistent SAR outcomes.

Process Chemistry Development Requiring Thermal Stability

The elevated boiling point of 4-(cyclopropylmethoxy)phenol (297.0±13.0 °C) enables its use in high-temperature synthetic transformations (e.g., nucleophilic aromatic substitutions, Friedel-Crafts reactions) where more volatile analogs like 4-methoxyphenol (bp 243 °C) would evaporate or decompose . This thermal robustness reduces solvent loss and improves reaction reproducibility in scale-up operations.

ADME Property Profiling and Lipophilicity Benchmarking

The well-characterized logP (2.2–2.55) and polar surface area (29.5 Ų) of 4-(cyclopropylmethoxy)phenol make it a useful reference compound for calibrating computational ADME models and experimental logP determination methods. Its intermediate lipophilicity fills a gap between methoxy (logP ~1.5) and butoxy (logP ~3.0) analogs, providing a unique calibration point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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